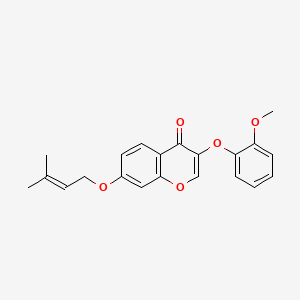

![molecular formula C20H18N2O4 B2441028 N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1206997-26-3](/img/structure/B2441028.png)

N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

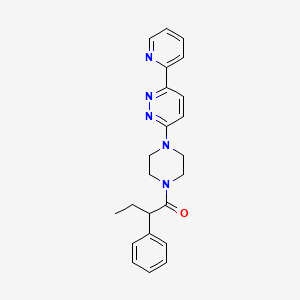

“N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound. It is related to quinolin-8-amines, which are valuable scaffolds in organic synthesis . Benzodioxole compounds, including this one, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation . These reactions can be conducted using either stannic chloride or indium (III) chloride .Wissenschaftliche Forschungsanwendungen

- The compound has been explored for its potential as an anticancer agent. Researchers have designed and synthesized a series of molecular hybrids featuring the quinoline scaffold tethered with a 2-(arylamido)cinnamide moiety. These hybrids significantly inhibited the growth of HepG2 cancer cells, with IC50 values ranging from 2.46 to 41.31 mM . Notably, one specific hybrid, 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline (6e) , displayed potent activity and was chosen for further mechanistic investigations. Its antiproliferative action correlated well with its ability to inhibit tubulin polymerization, a crucial process for cancer cell division . Additionally, this hybrid induced apoptotic cell death within the HepG2 cell line .

- Tubulin polymerization is essential for microtubule formation, which plays a critical role in cellular functions. The compound’s ability to inhibit tubulin polymerization makes it a promising target for anticancer drug development. By disrupting microtubule dynamics, it interferes with cancer cell division and growth .

- The most potent hybrid (6e) demonstrated significant modification in the cellular cycle distribution. This alteration could impact cancer cell proliferation and survival .

- The same hybrid (6e) provoked apoptotic death within the HepG2 cell line. Mechanistically, it led to substantial upregulation of active caspase 9, a key player in apoptosis .

- Quinolines, including this compound, play a crucial role in C–H bond activation reactions. They serve as classical bidentate directing groups or ligands in these processes .

- Given its unique structure, the compound may serve as a scaffold for designing novel drugs targeting specific cellular processes. Researchers can explore modifications to enhance its selectivity and efficacy .

Anticancer Activity

Tubulin Polymerization Inhibition

Cell Cycle Modulation

Apoptosis Induction

C–H Bond Activation Reactions

Potential Drug Design Scaffold

Eigenschaften

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c23-20(15-7-8-16-18(12-15)26-13-25-16)22-10-3-11-24-17-6-1-4-14-5-2-9-21-19(14)17/h1-2,4-9,12H,3,10-11,13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLDJIFVNLYKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2440951.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2440954.png)

![(E)-N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2440955.png)

![N-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2440959.png)

![2-chloro-6-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2440960.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2440966.png)